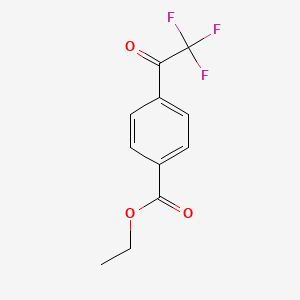

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Overview

Description

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is a chemical compound that is part of a broader class of substances with potential applications in various fields, including materials science and medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds that can help infer the properties and potential uses of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and active methylene compounds in the presence of a base. Another method involves the addition reaction of ethyl 3-methoxy-4-(triphenylphosphoranylidene)but-2-enoate with perfluoroalkynoates, followed by intramolecular elimination to yield ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates . These methods could potentially be adapted for the synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, IR, 1H, 13C NMR, and mass spectrometry . These studies reveal the geometric and electronic configurations that influence the properties and reactivity of these molecules. For instance, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate adopts a Z conformation about the C=C bond . Similar analytical techniques would likely be used to determine the molecular structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as hydrogenation to convert ethynyl derivatives to ethane derivatives, affecting their mesomorphic behavior . Additionally, the synthesis of potential metabolites of related benzoates involves stereospecific oxidizing reagents and conditions . These reactions highlight the versatility of benzoate derivatives in chemical synthesis, which could be relevant for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as liquid-crystalline properties, are influenced by molecular structure and substituents. For example, alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates exhibit smectic A phases and their transition temperatures and latent heats vary with the carbon number of the hydrocarbon chain . The effect of fluorination on the crystallographic properties of mesogenic alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates has also been studied, showing that fluorination affects the molecular shape and intermolecular interactions . These findings suggest that Ethyl 4-(2,2,2-trifluoroacetyl)benzoate may also exhibit unique physical properties due to the presence of the trifluoroacetyl group.

Scientific Research Applications

Chemical Transformations

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate and related compounds have been studied for their chemical transformation properties. For instance, the interaction of similar benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution was investigated, leading to various transformations and formation of new compounds, including fluorine-containing analogues of salicylic acid (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Liquid Crystal Formation

Research into the liquid crystalline properties of monomers containing ethyl 4-(2,2,2-trifluoroacetyl)benzoate structures has been conducted. These studies have found that certain monomers exhibit high smectogen properties, which are useful in the development of liquid crystal displays and other technologies (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Biological Activity

In biological research, derivatives of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate have been synthesized and evaluated for their anti-juvenile hormone activity. These compounds show promise in inducing changes in insect development, such as precocious metamorphosis (Kuwano, Fujita, Furuta, & Yamada, 2008).

Material Science Applications

In the field of material science, there has been research into the modification of polyvinyl chloride with 4-(trifluoroacetyl)benzoate groups. This modification adds built-in neutral anion carrier functions to the material, which enhances its properties for specific applications like ion-selective electrodes (Matveichuk, Rakhman’ko, & Akayeu, 2018).

Mechanism of Action

properties

IUPAC Name |

ethyl 4-(2,2,2-trifluoroacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPQBVVINOKAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645216 | |

| Record name | Ethyl 4-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate | |

CAS RN |

898787-14-9 | |

| Record name | Ethyl 4-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)